1-[(2,4-dinitrophenyl)amino]-3,4-dihydro-4,4,6-trimethyl-1H-pyrimidine-2-thione
Description
1-[(2,4-Dinitrophenyl)amino]-3,4-dihydro-4,4,6-trimethyl-1H-pyrimidine-2-thione (CAS: 41388-01-6) is a substituted 3,4-dihydropyrimidine-2-thione derivative with a molecular formula of C₁₃H₁₅N₅O₄S and a molecular weight of 337.35 g/mol . The compound features a pyrimidine-2-thione core substituted with a 4,4,6-trimethyl group and a 2,4-dinitrophenylamino moiety. Its structure is characterized by a planar dihydropyrimidine ring and a perpendicular aromatic substituent, as observed in crystallographic studies of analogous compounds . The 2,4-dinitrophenyl group confers strong electron-withdrawing properties, influencing its chemical reactivity and biological interactions.
The compound is synthesized via condensation reactions involving substituted anilines, potassium thiocyanate (KSCN), and 4-methylpent-3-en-2-one (an acetone aldol adduct) under reflux conditions . Its purification is typically achieved through recrystallization from ethanol or methanol . Analytical characterization employs techniques such as FT-IR, ¹H/¹³C-NMR, and reverse-phase HPLC (e.g., Newcrom R1 column with acetonitrile/water/phosphate buffer) .
Properties
CAS No. |
41388-01-6 |
|---|---|
Molecular Formula |
C13H15N5O4S |
Molecular Weight |
337.36 g/mol |
IUPAC Name |
3-(2,4-dinitroanilino)-4,6,6-trimethyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C13H15N5O4S/c1-8-7-13(2,3)14-12(23)16(8)15-10-5-4-9(17(19)20)6-11(10)18(21)22/h4-7,15H,1-3H3,(H,14,23) |
InChI Key |
FWWYONOMBQNHDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC(=S)N1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-dinitrophenyl)amino]-3,4-dihydro-4,4,6-trimethyl-1H-pyrimidine-2-thione typically involves multiple steps. One common method includes the reaction of 2,4-dinitrophenylhydrazine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while maintaining cost-effectiveness. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-dinitrophenyl)amino]-3,4-dihydro-4,4,6-trimethyl-1H-pyrimidine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dinitrophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Scientific Research Applications
1-[(2,4-dinitrophenyl)amino]-3,4-dihydro-4,4,6-trimethyl-1H-pyrimidine-2-thione has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various analytes.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-[(2,4-dinitrophenyl)amino]-3,4-dihydro-4,4,6-trimethyl-1H-pyrimidine-2-thione involves its interaction with specific molecular targets. The dinitrophenyl group is known to interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions, making the compound useful in various biochemical applications .
Comparison with Similar Compounds
Key Observations :
- The 2,4-dinitrophenylamino group in the target compound introduces steric bulk and electronic effects distinct from halophenyl or methylphenyl substituents.
- Synthetic yields for analogs range from 62% to 95%, influenced by substituent reactivity and crystallization efficiency .
- Melting points correlate with molecular symmetry and intermolecular interactions (e.g., hydrogen bonding and π-stacking) .
Crystallographic and Physicochemical Properties
Crystallographic studies reveal that analogs adopt envelope conformations in the dihydropyrimidine ring, with aryl substituents oriented perpendicularly (dihedral angles: 83–89°) . The target compound likely exhibits similar packing, stabilized by N–H∙∙∙S hydrogen bonds forming centrosymmetric dimers .
Physicochemical Properties :
- LogP : The target compound has a LogP of 2.74, indicating moderate lipophilicity suitable for membrane permeability . This value is higher than chlorophenyl analogs (LogP ~2.1–2.5) due to the nitro groups .
- Solubility : The dinitrophenyl group reduces aqueous solubility compared to methyl- or methoxy-substituted derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
